11,12-脱(亚甲二氧基)达努菲林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

分离和抗躁狂作用:从 Kopsia officinalis 的叶子中分离出 "11,12-脱(亚甲二氧基)达努菲林",以及其他化合物。分离出的已知化合物之一,(-)-12-甲氧基考普西那林,在果蝇中显示出抗躁狂作用,IC50 值为 12.5 μg/ml (Zhou 等,2006)。

结构和半合成:通过光谱分析确定了相关化合物达努菲林的结构。相关生物碱的阳极氧化产生了亚胺盐,该亚胺盐通过逆醛醇过程提供了达努菲林 (Kam 等,1999)。

达努菲林 B 的部分合成:对 Kopsia arborea 的研究导致分离出新的吲哚生物碱和通过电化学介导的部分合成从另一种六环生物碱合成达努菲林 B (Lim 等,2008)。

抗肿瘤类似物的合成:制备了一种与 "11,12-脱(亚甲二氧基)达努菲林" 在结构上相关的抗肿瘤剂喜树碱的有效类似物。该化合物显示了调节喜树碱类似物从拓扑异构酶-DNA 复合物中解离速率的策略 (Elban 等,2006)。

相关化合物的抗癌活性:研究评估了与 "11,12-脱(亚甲二氧基)达努菲林" 相关的各种衍生物对拓扑异构酶 I 的靶向活性和细胞毒性,显示出作为抗癌剂的潜力 (Satyanarayana 等,2008)。

相关异构体的抗菌活性:合成了与 "11,12-脱(亚甲二氧基)达努菲林" 具有结构相似性的奥氟沙星异构体,并评估了其抗菌活性,尽管发现它们与奥氟沙星本身相比活性较低 (Mitscher 等,1979)。

糖苷衍生物的合成和抗肿瘤作用:相关化合物 10,11-亚甲二氧基喜树碱的新型糖苷衍生物的合成显示出优异的体外细胞毒活性和小鼠模型中的体内抗肿瘤功效 (Wu 等,2019)。

安全和危害

属性

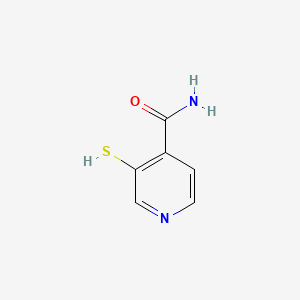

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,12-De(methylenedioxy)danuphylline | |

CAS RN |

888482-17-5 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of 11,12-De(methylenedioxy)danuphylline [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of 11,12-De(methylenedioxy)danuphylline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)